Diethyl (2-cyanopropyl)phosphonate

Description

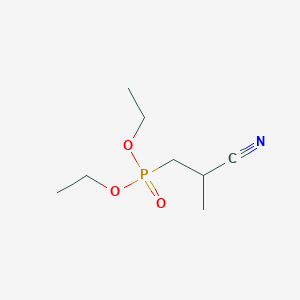

Diethyl (2-cyanopropyl)phosphonate is a phosphonate ester characterized by a cyano (-CN) group attached to a propyl chain. Phosphonates, in general, are organophosphorus compounds with a C-PO(OR)₂ structure, widely utilized in organic synthesis, catalysis, and pharmaceutical applications due to their stability and reactivity . The cyanopropyl substituent introduces electron-withdrawing effects, which may enhance reactivity in nucleophilic substitutions or act as intermediates in the synthesis of bioactive molecules .

Properties

CAS No. |

53324-23-5 |

|---|---|

Molecular Formula |

C8H16NO3P |

Molecular Weight |

205.19 g/mol |

IUPAC Name |

3-diethoxyphosphoryl-2-methylpropanenitrile |

InChI |

InChI=1S/C8H16NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-5,7H2,1-3H3 |

InChI Key |

JACSZCGRXZZXKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(C)C#N)OCC |

Origin of Product |

United States |

Preparation Methods

Step 1: Cyanomethyl Diethyl Phosphonate Formation

In the first stage, diethyl phosphite undergoes nucleophilic displacement with bromoacetonitrile in dimethylformamide (DMF) using sodium ethoxide as base (Eq. 1):

$$ \text{Diethyl phosphite} + \text{Bromoacetonitrile} \xrightarrow{\text{NaOEt, DMF}} \text{Cyanomethyl diethyl phosphonate} $$

Critical parameters:

- Molar ratios : 1:1.1:1.1 (diethyl phosphite:NaOEt:bromoacetonitrile)

- Temperature profile : 20–25°C during base addition, 60–70°C for nitrile incorporation

- Reaction time : 3–4 hours

- Yield : 83–87% after aqueous workup

The sodium ethoxide/DMF system suppresses competing elimination reactions while maintaining sufficient nucleophilicity for Br- displacement. Pilot-scale runs (1.27 mol input) demonstrated consistent yields ≥86% with technical-grade reagents.

Step 2: Methylation to Target Product

The intermediate undergoes C-alkylation using methyl iodide and sodium hydride in tetrahydrofuran (THF) (Eq. 2):

$$ \text{Cyanomethyl diethyl phosphonate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{Diethyl (1-cyanoethyl)phosphonate} $$

Optimized conditions:

- Molar ratios : 1:2:1.5 (intermediate:NaH:MeI)

- Temperature : 5–10°C (base addition), 50°C (methylation)

- Reaction time : 5–6 hours

- Distillation purity : 98.8–99.1% by GC

- Isolated yield : 68–75%

The sequential base/electrophile addition protocol minimizes over-alkylation, while THF’s Lewis basicity stabilizes the sodium enolate intermediate.

Alternative Phosphorylation Strategies

Electrophilic phosphorylation of preformed nitrile anions provides complementary access to cyanoalkylphosphonates. LiHMDS-mediated deprotonation of acetonitrile generates a stabilized nitrile anion that reacts efficiently with diethyl chlorophosphate (Eq. 3):

$$ \text{CH}3\text{CN} \xrightarrow{\text{LiHMDS}} \text{CH}2\text{CN}^- \xrightarrow{\text{(EtO)}_2\text{P(O)Cl}} \text{Diethyl cyanomethylphosphonate} $$

Comparative Base Performance :

| Base | Temperature | Yield (%) | Byproduct Formation |

|---|---|---|---|

| LiHMDS | -78°C | 99 | <1% |

| LDA | 0°C | 89–98 | 5–8% |

| NaOEt | 25°C | 83–87 | 12–15% |

This method achieves near-quantitative conversions but requires stringent anhydrous conditions and cryogenic cooling. Scale-up challenges include lithium waste management and the high cost of silylamide bases.

Mechanistic Considerations

The patent route’s efficiency stems from stepwise C-C bond formation. Initial P-O cleavage generates a phosphite anion that attacks bromoacetonitrile’s electrophilic carbon (Fig. 1A). Subsequent methylation proceeds through a stabilized enolate, with NaH abstracting the α-proton to generate a resonance-stabilized carbanion (Fig. 1B).

In contrast, electrophilic phosphorylation follows a concerted SN2 mechanism where the nitrile anion displaces chloride from diethyl chlorophosphate (Fig. 2). The superior yields with LiHMDS versus LDA correlate with the base’s ability to fully deprotonate acetonitrile (pKa 25 vs. 35 in THF).

Purification and Characterization

Crude product from either method requires careful distillation (bp 120–125°C @ 0.1 mmHg) to remove residual DMF or THF. Analytical characterization combines:

GC-MS analysis shows characteristic fragments at m/z 213 [M+] and 155 [PO(OEt)2+].

Industrial Applications and Derivatives

Diethyl (1-cyanoethyl)phosphonate serves as a key intermediate for:

- Herbicides : Conversion to glufosinate analogues via hydrolysis and amidation

- Pharmaceuticals : Suzuki coupling reactions to generate α-aminophosphonate prodrugs

- Flame retardants : Polymer incorporation through radical-initiated grafting

A 2024 market analysis projects 6.8% annual growth in demand, driven by expanding agrochemical applications in Asia-Pacific regions.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-cyanopropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phosphonate to phosphine or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate derivatives .

Scientific Research Applications

Diethyl (2-cyanopropyl)phosphonate has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism by which diethyl (2-cyanopropyl)phosphonate exerts its effects involves its ability to form stable bonds with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonates

Diethyl (2-Oxopropyl)phosphonate

- Structure : Contains a ketone group (2-oxopropyl).

- Reactivity : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for diazo compounds, as demonstrated in the synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate .

- Applications : Used in organic synthesis as intermediates for heterocycles and bioactive molecules.

Diethyl Cyanomethylphosphonate

- Structure: Shorter chain (cyanomethyl group).

- Reactivity : The nitrile group enhances electrophilicity, making it suitable for Michael additions or as a fermentation additive in antibiotic production .

- Applications : Employed in industrial fermentation processes to reduce impurities in cephalosporin synthesis .

Dimethyl (2-Oxopropyl)phosphonate

- Structure : Methyl ester groups instead of ethyl.

- Applications : Research applications in catalysis and material science .

Diethyl (Hydroxymethyl)phosphonate

- Structure : Hydroxyl (-OH) group on the methyl chain.

- Reactivity : Polar hydroxyl group enables hydrogen bonding, influencing solubility and interactions in biological systems.

- Applications : Intermediate for flame retardants or metal chelators .

Structural and Functional Comparison Table

| Compound | Substituent | Molecular Formula | Key Reactivity | Applications | References |

|---|---|---|---|---|---|

| Diethyl (2-cyanopropyl)phosphonate | 2-cyanopropyl | C₈H₁₅NO₃P | Nitrile-mediated electrophilicity | Pharmaceuticals, organic synthesis | [10], [11] |

| Diethyl (2-oxopropyl)phosphonate | 2-oxopropyl | C₇H₁₅O₄P | Ketone-driven nucleophilic additions | Diazo compound synthesis | [3], [11] |

| Diethyl cyanomethylphosphonate | cyanomethyl | C₅H₁₀NO₃P | Shorter chain, high electrophilicity | Fermentation additives | [10] |

| Dimethyl (2-oxopropyl)phosphonate | 2-oxopropyl, methyl esters | C₅H₁₁O₄P | Faster ester hydrolysis | Catalysis research | [13] |

| Diethyl (hydroxymethyl)phosphonate | hydroxymethyl | C₃H₉O₄P | Hydrogen bonding, polar interactions | Metal chelators, flame retardants | [9] |

Key Research Findings and Challenges

- Reactivity Differences: The cyanopropyl group’s electron-withdrawing nature may enhance electrophilicity compared to ketone or hydroxyl analogs, enabling unique reaction pathways .

- Catalytic Efficiency : Phosphonates like diethyl (hydroxy(phenyl)methyl)phosphonate demonstrate high catalytic activity in esterifications, suggesting that substituent polarity significantly impacts performance .

Q & A

Q. How do solvent and base choices influence reaction kinetics?

- Methodological Answer : Toluene’s low polarity favors NaH activity, while THF’s Lewis basicity may deactivate NaH. Kinetic studies (e.g., in situ IR monitoring) show faster initiation in toluene. Alternative bases like LDA (lithium diisopropylamide) require lower temperatures but complicate workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.